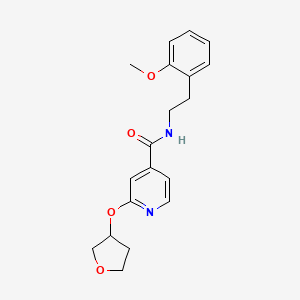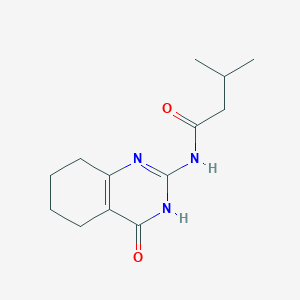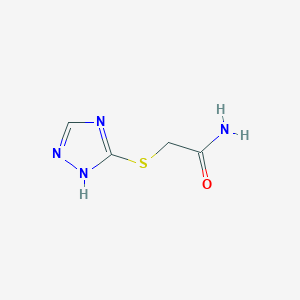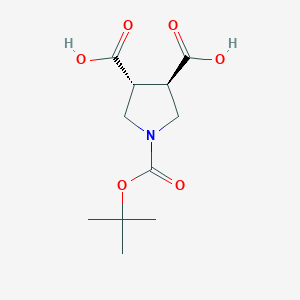![molecular formula C20H19ClF2N2O5S B2992596 N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 886120-96-3](/img/structure/B2992596.png)
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its potential therapeutic applications. Structurally, it combines elements of indole, benzodioxine, and sulfonamide, each contributing distinct properties and reactivities. The presence of the chlorodifluoromethoxy group is particularly noteworthy, as it often imparts unique pharmacokinetic and pharmacodynamic characteristics.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically begins with the formation of the indole core. This can be achieved via Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone, under acidic conditions.
Following the indole synthesis, the chlorodifluoromethoxy group is introduced through nucleophilic substitution reactions.
The next step involves the formation of the benzodioxine ring, generally synthesized through cyclization reactions.
Finally, the sulfonamide group is introduced, typically via sulfonation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods:
Industrially, the compound is produced using optimized versions of these reactions, often involving catalysts and automated systems to ensure high yield and purity. Solvent choices, reaction temperatures, and purification methods are all fine-tuned to balance efficiency and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the indole nitrogen or benzodioxine positions, forming oxides or introducing hydroxyl groups.
Reduction: It can be reduced at various sites, particularly at positions susceptible to hydrogenation like the benzodioxine ring.
Substitution: Various substituents on the indole and benzodioxine rings can be replaced under appropriate conditions, typically through electrophilic or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Commonly, hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for introduction of halogens or nucleophiles like amines and thiols for substitution reactions.
Major Products:
Oxidation yields compounds like hydroxyl-indoles or benzodioxines.
Reduction can lead to fully saturated rings.
Substitution introduces various functional groups, altering the compound's reactivity and properties.
科学研究应用
Chemistry: Serves as a building block for more complex molecules in drug development and organic synthesis.
Biology: Used in studies to understand the interaction of halogenated compounds with biological systems, specifically the effects on metabolic pathways.
Medicine: Investigated for potential use in treating conditions such as inflammation, cancer, and infectious diseases due to its unique interaction with biological targets.
Industry: Employed in the development of novel materials with specific desired properties, such as unique polymers or coatings.
作用机制
The compound's effects often stem from its interaction with biological receptors or enzymes, disrupting normal functions. The indole core interacts with serotonin receptors, potentially altering neurotransmission. The sulfonamide group inhibits enzymes like carbonic anhydrase, affecting processes like fluid balance in tissues. Pathways involving oxidative stress and cell signaling are particularly affected by the compound's reactive nature.
相似化合物的比较
Similar Compounds:
Indomethacin, which also features an indole core but lacks the complex benzodioxine and chlorodifluoromethoxy groups.
Sulfamethoxazole, a simpler sulfonamide used as an antibacterial agent.
The combination of the indole, benzodioxine, and sulfonamide functionalities, along with the specific chlorodifluoromethoxy substitution, imparts unique properties. This structural complexity contributes to its specificity and potency in biological applications.
That’s your full breakdown! Enjoy diving into the intricacies of this fascinating compound.
属性
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N2O5S/c1-12-15(16-10-13(30-20(21,22)23)2-4-17(16)25-12)6-7-24-31(26,27)14-3-5-18-19(11-14)29-9-8-28-18/h2-5,10-11,24-25H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTATWPBHBTYZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)
![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)
![7-chloro-2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)



![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)


